Ethyl 5-(1,4-dioxaspiro[4.5]dec-6-en-8-yl)pentanoate
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Overview
Description
Ethyl 5-(1,4-dioxaspiro[4.5]dec-6-en-8-yl)pentanoate is a complex organic compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The spirocyclic framework provides a rigid and stable structure, which can be advantageous in the development of pharmaceuticals and other chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(1,4-dioxaspiro[4.5]dec-6-en-8-yl)pentanoate typically involves the formation of the spirocyclic core followed by esterification. One common method involves the reaction of a suitable diol with an aldehyde under acidic conditions to form the spirocyclic acetal. This intermediate is then subjected to esterification with ethyl pentanoate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(1,4-dioxaspiro[4.5]dec-6-en-8-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amides, thioesters
Scientific Research Applications
Ethyl 5-(1,4-dioxaspiro[4.5]dec-6-en-8-yl)pentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its stable spirocyclic structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-(1,4-dioxaspiro[4.5]dec-6-en-8-yl)pentanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can enhance binding affinity and specificity, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
- 1,4-Dioxaspiro[4.5]dec-7-en-8-boronic acid pinacol ester
Uniqueness
Ethyl 5-(1,4-dioxaspiro[45]dec-6-en-8-yl)pentanoate is unique due to its specific ester functional group and spirocyclic structure, which confer distinct chemical and physical properties
Properties
CAS No. |
81842-15-1 |
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Molecular Formula |
C15H24O4 |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
ethyl 5-(1,4-dioxaspiro[4.5]dec-6-en-8-yl)pentanoate |
InChI |
InChI=1S/C15H24O4/c1-2-17-14(16)6-4-3-5-13-7-9-15(10-8-13)18-11-12-19-15/h7,9,13H,2-6,8,10-12H2,1H3 |
InChI Key |
AAQMZOCFFJWABW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCC1CCC2(C=C1)OCCO2 |
Origin of Product |
United States |
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